molecular formula C11H10BrNO2 B1414116 Methyl 3-bromo-2-cyano-5-methylphenylacetate CAS No. 1805190-20-8

Methyl 3-bromo-2-cyano-5-methylphenylacetate

Cat. No. B1414116
CAS RN: 1805190-20-8
M. Wt: 268.11 g/mol
InChI Key: KOCRTLQCFXPKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-bromo-2-cyano-5-methylphenylacetate” is a complex organic compound. It contains a methyl group (-CH3), a bromo group (-Br), a cyano group (-CN), and an acetate group (-COOCH3) attached to a phenyl ring (a ring of 6 carbon atoms, also known as a benzene ring). The numbers 3, 2, and 5 indicate the positions of these groups on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base to the molecule, while the various attached groups may introduce steric hindrance (spatial constraints due to the size and arrangement of atoms) and electronic effects (effects on the molecule’s reactivity due to the distribution of its electrons) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the bromo group is a good leaving group, meaning it can easily be replaced by other groups in a reaction. The cyano group can act as a nucleophile, meaning it can donate a pair of electrons to form a new bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar cyano and acetate groups might make the compound somewhat soluble in polar solvents. The compound’s melting point, boiling point, and density would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to discuss a “mechanism of action” for this compound. If it were used as a drug, its mechanism of action would refer to how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has interesting reactivity or useful properties, it could be studied further in the context of organic synthesis, materials science, medicinal chemistry, or another field .

properties

IUPAC Name

methyl 2-(3-bromo-2-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)9(6-13)10(12)4-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRTLQCFXPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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